![molecular formula C12H23N3O B15294131 1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of two piperidine rings connected by a single nitrogen atom, with an amino group and an ethanone group attached to the structure
Vorbereitungsmethoden
The synthesis of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,4’-bipiperidine with ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be compared with other similar compounds, such as:
4-Piperidino-piperidine: This compound shares a similar bipiperidine structure but lacks the ethanone group, resulting in different chemical properties and applications.
tert-butyl 4-amino-[1,4’-bipiperidine]-1’-carboxylate:
The uniqueness of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one lies in its specific functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-[4-(4-aminopiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(13)3-7-15/h11-12H,2-9,13H2,1H3 |
InChI-Schlüssel |
OMDKHPBZEVIBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
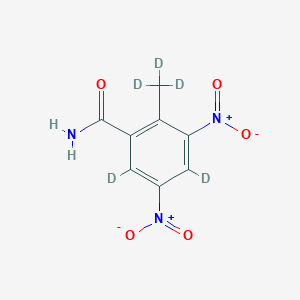

![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
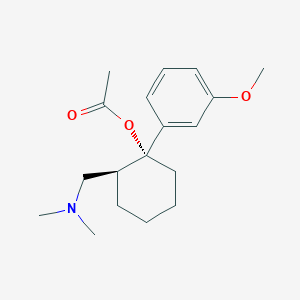


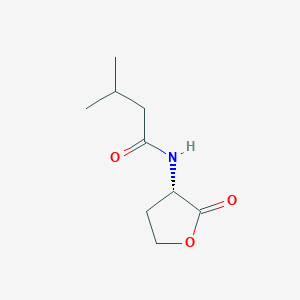
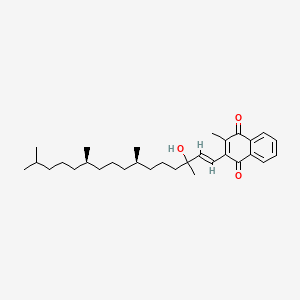
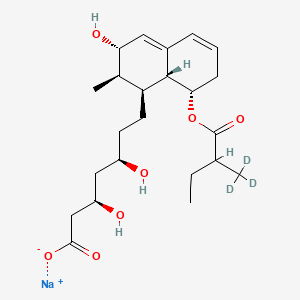
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)

